molecular formula C13H11N3O3S B5719550 N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5719550
M. Wt: 289.31 g/mol
InChI Key: OBQYBIAWGXHYAZ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in the development of organic electronic devices.

Mechanism of Action

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide exerts its effects through multiple mechanisms. In cancer cells, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In neurons, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In organic electronic devices, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide acts as a semiconducting material, allowing for the flow of electrical current.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibits cell growth and induces apoptosis. In neurons, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide protects against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In organic electronic devices, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide acts as a semiconducting material, allowing for the flow of electrical current.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects in neurons. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide. One area of research is the development of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide as a potential cancer therapy. Another area of research is the exploration of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide's neuroprotective effects in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential applications in materials science.

Synthesis Methods

N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized using a two-step reaction process. The first step involves the synthesis of 4-methyl-1,3-thiazol-2-amine, which can be achieved by reacting 4-methyl-1,3-thiazol-2-carboxylic acid with thionyl chloride, followed by reaction with ammonia. The second step involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-(2-nitrophenyl)acryloyl chloride to produce N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide.

properties

IUPAC Name

(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-8-20-13(14-9)15-12(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQYBIAWGXHYAZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide

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